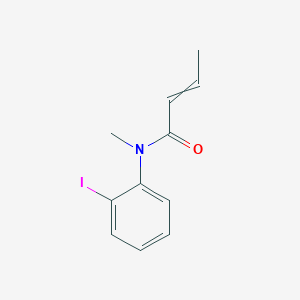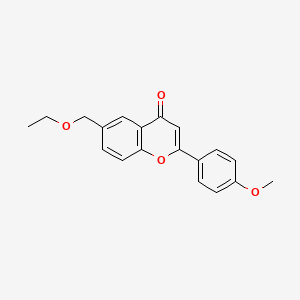
4H-1-Benzopyran-4-one, 6-(ethoxymethyl)-2-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 6-(éthoxyméthyl)-2-(4-méthoxyphényl)- est un composé organique synthétique appartenant à la famille des benzopyranes. Ce composé est caractérisé par sa structure unique, qui comprend un groupe éthoxyméthyle en position 6 et un groupe méthoxyphényle en position 2. Les benzopyranes sont connus pour leurs activités biologiques diverses et sont souvent étudiés pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4H-1-Benzopyran-4-one, 6-(éthoxyméthyl)-2-(4-méthoxyphényl)- implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation de matières premières appropriées dans des conditions contrôlées. Par exemple, la réaction peut commencer par la formation d'un intermédiaire par la réaction d'un dérivé de méthoxyphényle avec un agent éthoxyméthylant. Cet intermédiaire est ensuite cyclisé pour former la structure benzopyranique désirée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprend l'utilisation de catalyseurs, le contrôle de la température et des techniques de purification telles que la recristallisation ou la chromatographie. L'extensibilité du processus de synthèse est cruciale pour les applications industrielles, garantissant que le composé peut être produit en grandes quantités sans compromettre la qualité.
Analyse Des Réactions Chimiques
Types de réactions
4H-1-Benzopyran-4-one, 6-(éthoxyméthyl)-2-(4-méthoxyphényl)- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en dérivés dihydro.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire différents groupes fonctionnels dans le cycle benzopyranique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont utilisés dans diverses conditions, y compris les milieux acides ou basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des dihydrobenzopyranes. Les réactions de substitution donnent des dérivés avec de nouveaux groupes fonctionnels attachés au cycle benzopyranique.
Applications De Recherche Scientifique
4H-1-Benzopyran-4-one, 6-(éthoxyméthyl)-2-(4-méthoxyphényl)- a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme brique de base dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris les propriétés anti-inflammatoires, antioxydantes et anticancéreuses.
Médecine : La recherche explore son potentiel en tant qu'agent thérapeutique pour diverses maladies, notamment le cancer et les maladies neurodégénératives.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action de 4H-1-Benzopyran-4-one, 6-(éthoxyméthyl)-2-(4-méthoxyphényl)- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en modulant l'activité enzymatique, en interagissant avec les récepteurs ou en influençant les voies de signalisation cellulaire. Par exemple, il peut inhiber certaines enzymes impliquées dans l'inflammation ou le stress oxydatif, conduisant à ses effets thérapeutiques potentiels.
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-4-one, 6-(ethoxymethyl)-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or influencing cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4H-1-Benzopyran-4-one, 7-hydroxy-8-méthoxy-3-(4-méthoxyphényl)
- 4H-1-Benzopyran-4-one, 7-(β-D-glucopyranosyloxy)-5,6-diméthoxy-3-(4-méthoxyphényl)
- 4H-1-Benzopyran-4-one, 5,6,7,8-tétraméthoxy-3-(4-méthoxyphényl)
Unicité
4H-1-Benzopyran-4-one, 6-(éthoxyméthyl)-2-(4-méthoxyphényl)- est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence du groupe éthoxyméthyle en position 6 et du groupe méthoxyphényle en position 2 le différencie des autres dérivés benzopyraniques, ce qui pourrait entraîner des interactions uniques avec les cibles biologiques et un potentiel thérapeutique distinct.
Propriétés
Numéro CAS |
649747-83-1 |
|---|---|
Formule moléculaire |
C19H18O4 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
6-(ethoxymethyl)-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O4/c1-3-22-12-13-4-9-18-16(10-13)17(20)11-19(23-18)14-5-7-15(21-2)8-6-14/h4-11H,3,12H2,1-2H3 |
Clé InChI |
HVFNGLIGWGBBKE-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



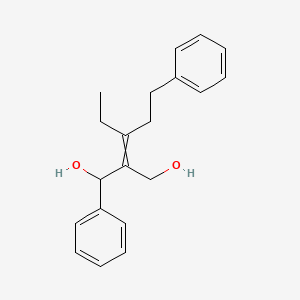
![5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12602990.png)

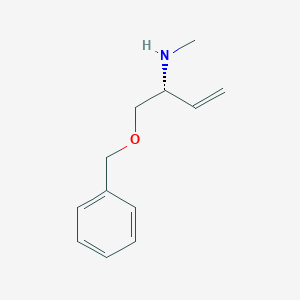
![2,2'-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile)](/img/structure/B12603010.png)

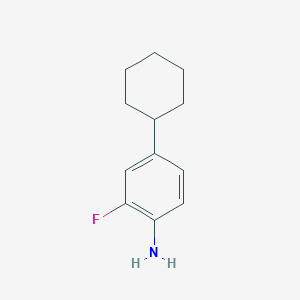
![1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B12603034.png)
![N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine](/img/structure/B12603036.png)
![Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]-](/img/structure/B12603039.png)
![4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid](/img/structure/B12603044.png)
